Cas no 2172470-63-0 (2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-yl-N-(propan-2-yl)acetamido}acetic acid)

2-{2-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)oxan-3-yl-N-(propan-2-yl)acetamido}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a tetrahydropyran ring, enhancing conformational stability, while the Fmoc group ensures selective deprotection under mild basic conditions. The isopropyl amide moiety contributes to improved solubility in organic solvents, facilitating efficient coupling reactions. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where its steric and electronic properties promote high-yield incorporation with minimal side reactions. The carboxylic acid terminus allows for further functionalization, making it a versatile intermediate in the synthesis of complex peptidomimetics and bioactive molecules. Its purity and stability ensure reliable performance in demanding synthetic workflows.
2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-yl-N-(propan-2-yl)acetamido}acetic acid structure
2172470-63-0 structure
Product Name:2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-yl-N-(propan-2-yl)acetamido}acetic acid
CAS No:2172470-63-0
MF:C27H32N2O6
MW:480.552787780762
CID:6318045
PubChem ID:165570020
Update Time:2025-05-28

2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-yl-N-(propan-2-yl)acetamido}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-yl-N-(propan-2-yl)acetamido}acetic acid
    • 2172470-63-0
    • 2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]-N-(propan-2-yl)acetamido}acetic acid
    • EN300-1580819
    • Inchi: 1S/C27H32N2O6/c1-17(2)29(14-26(31)32)25(30)13-18-15-34-12-11-24(18)28-27(33)35-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,17-18,23-24H,11-16H2,1-2H3,(H,28,33)(H,31,32)
    • InChI Key: OVOIEWFKXJFIHI-UHFFFAOYSA-N
    • SMILES: O1CCC(C(CC(N(CC(=O)O)C(C)C)=O)C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 480.22603674g/mol
  • Monoisotopic Mass: 480.22603674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 736
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 105Ų

2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-yl-N-(propan-2-yl)acetamido}acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1580819-0.05g
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]-N-(propan-2-yl)acetamido}acetic acid
2172470-63-0
0.05g
$2829.0 2023-06-04
Enamine
EN300-1580819-0.1g
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]-N-(propan-2-yl)acetamido}acetic acid
2172470-63-0
0.1g
$2963.0 2023-06-04
Enamine
EN300-1580819-0.25g
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]-N-(propan-2-yl)acetamido}acetic acid
2172470-63-0
0.25g
$3099.0 2023-06-04
Enamine
EN300-1580819-0.5g
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]-N-(propan-2-yl)acetamido}acetic acid
2172470-63-0
0.5g
$3233.0 2023-06-04
Enamine
EN300-1580819-1.0g
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]-N-(propan-2-yl)acetamido}acetic acid
2172470-63-0
1g
$3368.0 2023-06-04
Enamine
EN300-1580819-2.5g
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]-N-(propan-2-yl)acetamido}acetic acid
2172470-63-0
2.5g
$6602.0 2023-06-04
Enamine
EN300-1580819-5.0g
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]-N-(propan-2-yl)acetamido}acetic acid
2172470-63-0
5g
$9769.0 2023-06-04
Enamine
EN300-1580819-10.0g
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]-N-(propan-2-yl)acetamido}acetic acid
2172470-63-0
10g
$14487.0 2023-06-04
Enamine
EN300-1580819-50mg
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]-N-(propan-2-yl)acetamido}acetic acid
2172470-63-0
50mg
$2829.0 2023-09-24
Enamine
EN300-1580819-100mg
2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]-N-(propan-2-yl)acetamido}acetic acid
2172470-63-0
100mg
$2963.0 2023-09-24

Additional information on 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-yl-N-(propan-2-yl)acetamido}acetic acid

Comprehensive Analysis of 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-yl-N-(propan-2-yl)acetamido}acetic acid (CAS No. 2172470-63-0)

The compound 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-yl-N-(propan-2-yl)acetamido}acetic acid, identified by its CAS No. 2172470-63-0, is a sophisticated peptide derivative widely utilized in pharmaceutical research and bioconjugation chemistry. Its unique structure, featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a tetrahydropyran (oxane) ring, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug delivery systems and targeted therapies, aligning with the growing demand for precision medicine.

One of the most searched topics in biochemistry and medicinal chemistry revolves around the role of Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS). The Fmoc group in 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-yl-N-(propan-2-yl)acetamido}acetic acid ensures high selectivity during peptide coupling reactions, a feature highly sought after in peptide-based drug development. This compound’s oxane ring further enhances its stability, addressing common challenges like proteolytic degradation—a frequent query among researchers exploring oral peptide therapeutics.

In the context of AI-driven drug discovery, CAS No. 2172470-63-0 has garnered attention for its compatibility with machine learning algorithms predicting molecular interactions. Its structural complexity serves as a benchmark for computational chemistry models, particularly in simulating hydrogen bonding networks and conformational flexibility. This aligns with trending searches on "AI in peptide design" and "predictive modeling for drug candidates."

From a sustainability perspective, the synthesis of 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-yl-N-(propan-2-yl)acetamido}acetic acid often employs green chemistry principles, such as catalyst-free reactions and biodegradable solvents. This resonates with the increasing focus on eco-friendly pharmaceutical manufacturing, a topic frequently explored in industry forums and academic publications. The compound’s low toxicity profile further supports its use in biocompatible materials, another hot topic in biomedical engineering.

In summary, 2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-yl-N-(propan-2-yl)acetamido}acetic acid (CAS No. 2172470-63-0) represents a nexus of cutting-edge research in peptide chemistry, computational biology, and sustainable science. Its multifaceted applications and relevance to trending scientific inquiries ensure its continued prominence in high-impact studies.

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.